molecular formula C19H21N3O2S2 B2675010 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1797822-57-1

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2675010
CAS RN: 1797822-57-1
M. Wt: 387.52
InChI Key: DBIVTOCEMVMQBN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs, including a thiophene ring, a pyrazole ring, and a tetrahydronaphthalene ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Tetrahydronaphthalene, or tetralin, is a polycyclic hydrocarbon derived from naphthalene by hydrogenation .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring could be introduced using a Gewald reaction , a method commonly used for the synthesis of thiophenes . The pyrazole ring could be formed through a condensation reaction . The tetrahydronaphthalene ring could be synthesized through a reduction of naphthalene .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrazole rings are aromatic and planar, while the tetrahydronaphthalene ring is saturated and can adopt various conformations .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the thiophene ring could undergo electrophilic aromatic substitution reactions . The pyrazole ring could participate in reactions with electrophiles at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfonamide group could enhance its solubility in water .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamides, including compounds structurally similar to N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been studied for their carbonic anhydrase (CA) inhibitory properties. A study by Büyükkıdan et al. (2017) synthesized metal complexes from pyrazole-based sulfonamides, demonstrating effective inhibition of human carbonic anhydrase isozymes I and II, suggesting potential applications in treating conditions like glaucoma or metabolic disorders where CA activity is a factor. These complexes showed more potent inhibitory activity compared to the parent compound and acetazolamide, a known CA inhibitor (Büyükkıdan et al., 2017).

Anticancer and Radiosensitizing Evaluation

Sulfonamide derivatives have been evaluated for their anticancer activities and potential as radiosensitizers. Ghorab et al. (2015) developed novel sulfonamide derivatives showing significant in vitro anticancer activity against human tumor liver cell line (HEPG-2). These compounds exhibited higher activity than doxorubicin, a commonly used anticancer drug, and were also studied for their ability to enhance the cell-killing effects of γ-radiation, indicating their potential use in cancer therapy and radiosensitizing applications (Ghorab et al., 2015).

Antimicrobial Activity

Another area of interest is the antimicrobial activity of sulfonamide derivatives. Sarvaiya et al. (2019) explored the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds containing sulfonamido moieties. The synthesized compounds were evaluated for their efficacy against various bacteria and fungi, indicating the potential of such compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).

Enzyme Inhibition for Drug Metabolism Studies

Sulfonamide derivatives have also been applied in drug metabolism studies to prepare mammalian metabolites of drug candidates, enabling more comprehensive pharmacokinetic profiles. Zmijewski et al. (2006) utilized bioconversion with Actinoplanes missouriensis to produce metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating the utility of such compounds in drug development and metabolism research (Zmijewski et al., 2006).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity . It could also be interesting to explore the potential applications of this compound in various fields, such as medicinal chemistry or materials science .

properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c23-26(24,17-8-7-15-4-1-2-5-16(15)14-17)20-10-12-22-11-9-18(21-22)19-6-3-13-25-19/h3,6-9,11,13-14,20H,1-2,4-5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIVTOCEMVMQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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